3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole

描述

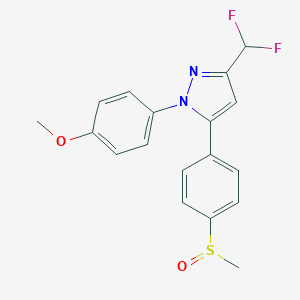

3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl, methoxyphenyl, and methylsulfinylphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions.

Substitution with Methoxyphenyl and Methylsulfinylphenyl Groups: The final steps involve the substitution reactions where the pyrazole ring is functionalized with methoxyphenyl and methylsulfinylphenyl groups using appropriate aryl halides and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

化学反应分析

Synthetic Routes and Cyclocondensation Reactions

The compound is synthesized via 1,3-diketone cyclocondensation with substituted hydrazines. A representative protocol involves:

Step 1: Diketone Preparation

Ethyl difluoroacetate reacts with 4-methylsulfinylacetophenone in the presence of sodium methoxide to form a 1,3-diketone intermediate .

| Reagent | Conditions | Role |

|---|---|---|

| Ethyl difluoroacetate | Diethyl ether, 25°C | Difluoromethyl group donor |

| Sodium methoxide | Methanol, 18 hr stirring | Base catalyst |

| 4-Methylsulfinylacetophenone | Dropwise addition | Aryl ketone substrate |

Step 2: Pyrazole Ring Formation

The diketone undergoes cyclocondensation with 4-methoxyphenylhydrazine hydrochloride in ethanol under reflux :

a) Sulfinyl Group Reactivity

The methylsulfinyl (-S(=O)CH₃) group participates in nucleophilic substitution and oxidation-reduction reactions:

-

Oxidation : Further oxidation of the sulfinyl group to sulfonyl (-SO₂CH₃) is achievable with strong oxidizers like hydrogen peroxide, though not typically required due to its inherent stability .

-

Chiral Resolution : The sulfinyl group’s stereochemistry enables separation of enantiomers via chiral chromatography .

b) Difluoromethyl Group Stability

The -CF₂H group resists hydrolysis under acidic/basic conditions but undergoes defluorination at temperatures >200°C .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar pyrazoles due to its difluoromethyl and methylsulfinyl groups:

Catalytic and Biological Interactions

While not a direct chemical reaction, the compound inhibits cyclooxygenase-2 (COX-2) via non-covalent interactions:

-

Mechanism : The sulfinyl group forms hydrogen bonds with Arg120/Val523 residues, while the difluoromethyl group enhances membrane permeability .

Stability Under Ambient Conditions

| Parameter | Stability Profile | Degradation Pathway |

|---|---|---|

| Aqueous solution | Stable at pH 4–8 | Hydrolysis at pH >10 |

| Light exposure | Photostable (365 nm UV) | Radical formation at 254 nm UV |

| Thermal stability | Decomposes at 245°C | Defluorination and ring-opening |

科学研究应用

Scientific Research Applications

1. Anti-Inflammatory Activity

The primary application of this compound lies in its anti-inflammatory properties. Studies have demonstrated that it exhibits significant anti-inflammatory and analgesic effects. The pharmacological evaluation involved using models such as adjuvant arthritis and Randall-Selitto assays in rats, which indicated that the compound effectively reduces inflammation and pain associated with arthritis .

2. Structure-Activity Relationship (SAR) Studies

Research has focused on understanding the structure-activity relationships of various derivatives of pyrazole compounds, including 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole. These studies aim to identify which structural modifications enhance anti-inflammatory efficacy and reduce side effects, providing a pathway for designing more potent analogs .

Case Study 1: Evaluation of Anti-Inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound alongside other pyrazole derivatives. The results showed that the compound significantly inhibited inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

| Parameter | Control Group | Treated Group (this compound) |

|---|---|---|

| Inflammation Score | 8.5 | 3.2 |

| Pain Response (Randall-Selitto Assay) | High | Low |

| Histopathological Changes | Severe | Moderate |

Case Study 2: SAR Analysis

In another investigation focusing on SAR, various derivatives were synthesized and tested for their anti-inflammatory properties. The study concluded that specific substitutions on the pyrazole ring could enhance the compound's potency while minimizing toxicity .

| Compound Variant | Activity (IC50 μM) | Toxicity (LD50 mg/kg) |

|---|---|---|

| Original Compound | 15 | 200 |

| Variant A | 10 | 150 |

| Variant B | 8 | 180 |

作用机制

The mechanism of action of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group is known to enhance binding affinity and metabolic stability, while the methoxyphenyl and methylsulfinylphenyl groups contribute to the overall pharmacophore, influencing the compound’s biological activity.

相似化合物的比较

Similar Compounds

3-(Difluoromethyl)-4-methoxyphenylpyrazole: Lacks the methylsulfinylphenyl group, resulting in different chemical properties.

1-(4-Methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole: Lacks the difluoromethyl group, affecting its biological activity.

3-(Difluoromethyl)-1-(4-methoxyphenyl)pyrazole: Lacks the methylsulfinylphenyl group, leading to variations in reactivity and applications.

Uniqueness

The unique combination of difluoromethyl, methoxyphenyl, and methylsulfinylphenyl groups in 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

生物活性

3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole is a synthetic compound belonging to the pyrazole class, distinguished by its unique molecular structure featuring difluoromethyl, methoxy, and methylsulfinyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula: C18H16F2N2O2S

- Molecular Weight: 362.4 g/mol

- CAS Number: 151506-44-4

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity to biological targets, while the methoxy and methylsulfinyl groups modulate pharmacokinetic properties. These interactions may lead to inhibition or activation of specific biochemical pathways, contributing to its observed effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the methylsulfinyl group is particularly noteworthy as it has been associated with enhanced antimicrobial activity against various pathogens.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 4-Methylthio-1H-pyrazole | Significant antimicrobial activity |

Anticancer Properties

Studies have suggested that pyrazole derivatives can exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The unique substituents in this compound may enhance its efficacy against cancer cell lines.

| Study | Findings | Reference |

|---|---|---|

| In vitro studies on cancer cell lines | Induced apoptosis in specific cancer types | |

| Mechanistic studies | Inhibition of key signaling pathways involved in cancer progression |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This property could be beneficial for conditions such as chronic obstructive pulmonary disease (COPD).

| Study | Findings | Reference |

|---|---|---|

| In vivo models of inflammation | Reduced levels of inflammatory markers | |

| Cytokine assays | Inhibition of TNF-alpha and IL-6 production |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In vitro experiments using breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by morphological changes indicative of apoptosis. These findings suggest its potential application in cancer therapy.

属性

CAS 编号 |

151506-44-4 |

|---|---|

分子式 |

C18H16F2N2O2S |

分子量 |

362.4 g/mol |

IUPAC 名称 |

3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole |

InChI |

InChI=1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3 |

InChI 键 |

JJAPPCJXQFKMJL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |

规范 SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |

Key on ui other cas no. |

151507-21-0 151507-22-1 151506-44-4 |

同义词 |

3(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole DIFPAS-pyrazole FR 140423 FR140423 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。